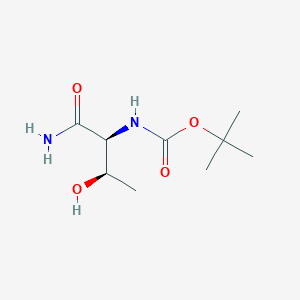
6-(Azepan-1-yl)-5-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azepan-1-yl)-5-methylnicotinaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a nicotinaldehyde core with an azepane ring and a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinaldehyde typically involves the reaction of nicotinaldehyde derivatives with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic addition to the nicotinaldehyde derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-5-methylnicotinic acid.
Reduction: 6-(Azepan-1-yl)-5-methylnicotinol.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
6-(Azepan-1-yl)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The azepane ring and the aldehyde group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
6-(Azepan-1-yl)pyridin-3-amine: Similar structure with a pyridine ring instead of a nicotinaldehyde core.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Contains a guanidine group, offering different biological activities.
(2-Azepan-1-yl-2-phenylethyl)amine: Features a phenylethyl group, altering its chemical properties and applications.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinaldehyde is unique due to its specific combination of an azepane ring and a nicotinaldehyde core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-8-12(10-16)9-14-13(11)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |
Clave InChI |
LGXOVKZYCBEWBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCCCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)

![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)




![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)

